molecular formula C11H9NO4S B12371850 O-Phthalimide-C1-S-C1-acid

O-Phthalimide-C1-S-C1-acid

Cat. No.: B12371850
M. Wt: 251.26 g/mol
InChI Key: XVIUPFNQMRFCRS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Phthalimide-C1-S-C1-acid typically involves the reaction of phthalic anhydride with primary amines to form the phthalimide coreThe reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in industrial production .

Chemical Reactions Analysis

Types of Reactions

O-Phthalimide-C1-S-C1-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of this compound. These products have various applications in chemical synthesis and research .

Scientific Research Applications

O-Phthalimide-C1-S-C1-acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of O-Phthalimide-C1-S-C1-acid involves its ability to react with free amine groups of proteins, forming stable conjugates. This property makes it useful in antigen design, where it can be combined with carrier proteins to elicit an immune response. The molecular targets and pathways involved include the interaction with immune cells and the activation of specific immune pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to O-Phthalimide-C1-S-C1-acid include:

    Phthalimide: A precursor in the synthesis of various organic compounds.

    N-Phthalimidoylmethylthioacetic acid: A compound with similar structural features and reactivity.

    Thioacetic acid derivatives: Compounds with similar thioacetic acid moieties

Uniqueness

This compound is unique due to its specific structure, which allows it to form stable conjugates with proteins. This property makes it particularly useful in antigen design and immunological research, setting it apart from other similar compounds .

Properties

Molecular Formula

C11H9NO4S

Molecular Weight

251.26 g/mol

IUPAC Name

2-[(1,3-dioxoisoindol-2-yl)methylsulfanyl]acetic acid

InChI

InChI=1S/C11H9NO4S/c13-9(14)5-17-6-12-10(15)7-3-1-2-4-8(7)11(12)16/h1-4H,5-6H2,(H,13,14)

InChI Key

XVIUPFNQMRFCRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CSCC(=O)O

Origin of Product

United States

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